Fmoc-Glu-OH-15N
Overview
Description
Fmoc-Glu-OH-15N: (N- (9-Fluorenylmethoxycarbonyl)-L-glutamic acid-15N) is a stable isotope-labeled amino acid derivative. It is widely used in peptide synthesis and various scientific research applications due to its isotopic purity and functional group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is synthesized through the reaction of L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve the desired isotopic purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, ensuring consistent quality and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and overall quality of the final product.
Types of Reactions:
Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc-Cl: Used for the initial Fmoc protection of the amino group.
Piperidine: Used for deprotection of the Fmoc group.
Major Products Formed:
Peptides: The primary product of peptide synthesis using this compound is the desired peptide chain.
Deprotected Amino Acids: The deprotected form of this compound is used in subsequent peptide elongation steps.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research and pharmaceutical applications.
Isotopic Labeling: The 15N isotope is used in NMR spectroscopy to study protein structure and dynamics.
Biology:
Protein Studies: The labeled amino acid is used to study protein interactions and functions.
Metabolic Tracing: It helps in tracing metabolic pathways and understanding biochemical processes.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs.
Diagnostic Tools: It is used in the creation of diagnostic tools for various diseases.
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of therapeutic peptides.
Quality Control: It serves as a standard in quality control processes for peptide synthesis.
Mechanism:
Peptide Bond Formation: The carboxyl group of this compound reacts with the amino group of another amino acid, forming a peptide bond through a condensation reaction.
Deprotection: The Fmoc group is removed under basic conditions, allowing the amino group to react with other amino acids.
Molecular Targets and Pathways:
Proteins: The synthesized peptides can interact with various proteins, influencing biological processes.
Metabolic Pathways: The labeled amino acid can be incorporated into metabolic pathways, providing insights into biochemical processes.
Comparison with Similar Compounds
Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp-OH-15N: Fmoc-protected aspartic acid, also used in peptide synthesis.
Fmoc-Ala-OH-15N: Fmoc-protected alanine, commonly used in peptide synthesis.
Uniqueness:
Isotopic Purity: Fmoc-Glu-OH-15N has a high isotopic purity of 98 atom % 15N, making it ideal for NMR studies.
Functional Group: The presence of the Fmoc group allows for selective deprotection and peptide bond formation.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-ZKBIZJTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583964 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-34-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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